molecular formula H3PO3<br>H3O3P B078027 Phosphorane, trihydroxy- CAS No. 10294-56-1

Phosphorane, trihydroxy-

Cat. No. B078027
Key on ui cas rn: 10294-56-1
M. Wt: 81.996 g/mol
InChI Key: OJMIONKXNSYLSR-UHFFFAOYSA-N
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Patent
US06824584B2

Procedure details

To produce 9.6-34-0 compound, phosphorous acid, ammonia and water are merely added to the reactor and mixed appropriately at the temperature and pH set forth previously. To produce 9.8-34-0 orthopolyphosphoric acid via a polymerization reactor, phosphorus acid, ammonia, and water are added to the reactor. Alternatively, premanufactured 10-34-0 ammonium phosphate, phosphorous acid, ammonia and water are all added to the reactor. However, using premanufactured 10-34-0 ammonium phosphate is not preferred since such use may result in some hydrolysis thereby adversely affecting product stability. To produce 8.8-29-0 compound solution, orthophosphoric acid, phosphorous acid, ammonia and water are added to the reactor. Alternatively, premanufactured 8-24-0 compound, phosphorous acid, ammonia and water are added to the reactor. The following is an example of commercial production:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[P].[NH3:2].[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[NH4+].[NH4+].[NH4+].[P:11]([OH:14])([OH:13])[OH:12]>O>[P:3](=[O:4])([OH:7])([OH:6])[OH:5].[P:11]([OH:14])([OH:13])[OH:12].[NH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are merely added to the reactor
ADDITION
Type
ADDITION
Details
mixed appropriately at the temperature
CUSTOM
Type
CUSTOM
Details
To produce 9.8-34-0 orthopolyphosphoric acid via a polymerization reactor
ADDITION
Type
ADDITION
Details
all added to the reactor
CUSTOM
Type
CUSTOM
Details
may result in some hydrolysis

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
P(O)(O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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